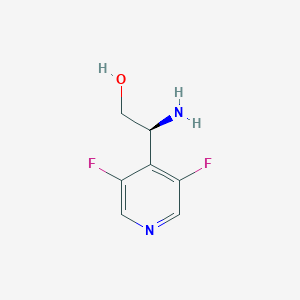

(2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol

CAS No.:

Cat. No.: VC17467536

Molecular Formula: C7H8F2N2O

Molecular Weight: 174.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8F2N2O |

|---|---|

| Molecular Weight | 174.15 g/mol |

| IUPAC Name | (2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol |

| Standard InChI | InChI=1S/C7H8F2N2O/c8-4-1-11-2-5(9)7(4)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m1/s1 |

| Standard InChI Key | FITUYFOXNZCJDC-ZCFIWIBFSA-N |

| Isomeric SMILES | C1=C(C(=C(C=N1)F)[C@@H](CO)N)F |

| Canonical SMILES | C1=C(C(=C(C=N1)F)C(CO)N)F |

Introduction

Overview of the Compound

(2S)-2-Amino-2-(3,5-difluoropyridin-4-yl)ethanol is a chiral organic molecule with the molecular formula C7H8F2N2O and a molecular weight of 174.15 g/mol. It consists of a pyridine ring substituted with two fluorine atoms at the 3rd and 5th positions, an amino group, and a hydroxyl group on an ethyl side chain. The compound's stereochemistry is defined by the (2S) configuration, indicating its specific spatial arrangement.

Synthesis

The synthesis of (2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol typically involves:

-

Fluorinated Pyridine Derivatives: Starting with a pyridine ring substituted with fluorine atoms at specific positions.

-

Chiral Side Chain Addition: Introduction of the chiral ethyl group containing both amino and hydroxyl functionalities.

-

Purification: Techniques such as recrystallization or chromatography are employed to isolate the desired stereoisomer.

Applications and Potential Uses

This compound has potential applications in:

-

Pharmaceutical Research: Its structure suggests it might serve as a building block for drug design, particularly in targeting enzymes or receptors requiring specific chirality.

-

Biological Activity Studies: The presence of fluorine atoms enhances metabolic stability and bioavailability, making it suitable for medicinal chemistry applications.

-

Synthetic Chemistry: It can act as an intermediate in synthesizing more complex molecules.

Analytical Characterization

To confirm its structure and purity, the following techniques are commonly used:

-

NMR Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments in the molecule.

-

Mass Spectrometry (MS): Confirms molecular weight.

-

Infrared (IR) Spectroscopy: Identifies functional groups like -NH2 and -OH.

-

X-Ray Crystallography: Determines precise stereochemical configuration.

Comparative Data Table

| Feature | (2S)-2-Amino-2-(3,5-difluoropyridin-4-yl)ethanol | Comparable Molecules (General Amino Alcohols) |

|---|---|---|

| Molecular Weight | 174.15 g/mol | Varies (~150–200 g/mol) |

| Chirality | Yes (S-isomer) | Optional |

| Fluorine Substitution | Yes (3rd & 5th positions on pyridine) | Rare |

| Solubility | Likely water-soluble due to -OH and -NH2 groups | Typically water-soluble |

Limitations and Future Research Directions

-

Toxicological Data: Further studies are required to assess its safety profile.

-

Biological Activity Testing: Experimental validation of its potential as a pharmaceutical intermediate is needed.

-

Synthetic Optimization: Development of cost-effective methods for large-scale synthesis is crucial.

This compound's unique combination of fluorinated pyridine and chiral amino alcohol moieties makes it an intriguing subject for further research in synthetic chemistry and pharmacology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume